molecular formula C15H18N2S B1428181 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 5955-45-3

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B1428181
CAS No.: 5955-45-3
M. Wt: 258.4 g/mol
InChI Key: VPKYFVAAASQJBD-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 3-methylphenylhydrazine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the spiro compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thione group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used.

Scientific Research Applications

3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
  • 8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

Compared to similar compounds, 3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibits unique chemical properties due to the presence of the 3-methylphenyl group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-11-6-5-7-12(10-11)13-14(18)17-15(16-13)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYFVAAASQJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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